4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a sulfonamide group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various cancers and inflammatory diseases .
Preparation Methods
The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides.
Attachment of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine ring is introduced.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazo[1,2-b]pyridazine core or the piperidine ring.
Scientific Research Applications
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide can be compared to other imidazo[1,2-b]pyridazine-containing compounds, such as:
Takinib: Another TAK1 kinase inhibitor, but with different substituents that affect its potency and selectivity.
The uniqueness of this compound lies in its specific structural features that confer high potency and selectivity for its molecular targets, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C18H29N5O3S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N,N-dimethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C18H29N5O3S/c1-18(2,3)15-12-23-16(19-15)6-7-17(20-23)26-13-14-8-10-22(11-9-14)27(24,25)21(4)5/h6-7,12,14H,8-11,13H2,1-5H3 |
InChI Key |
BAJZYFSCPFSBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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